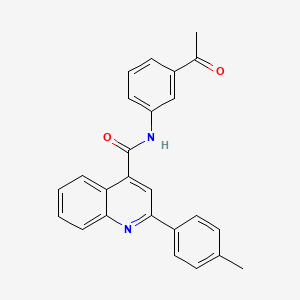![molecular formula C18H18N2O B11621965 N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11621965.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamid ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Indole bekannt sind. Indole sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten und spielen eine entscheidende Rolle in der Zellbiologie. Diese Verbindung ist durch eine Indol-Einheit gekennzeichnet, die eine Alkylkette an der 3-Position trägt, was sie zu einem 3-Alkylindol macht . Indole werden oft als ein "privilegiertes Gerüst" in der Arena der Wirkstoffforschung betrachtet, da sie biologisch und pharmazeutisch von Bedeutung sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamid kann durch eine Eintopf-Dreikomponenten-Fischer-Indolisierungs-N-Alkylierungssequenz erreicht werden. Dieses Verfahren ist schnell, operationell einfach und in der Regel mit hoher Ausbeute. Es basiert auf leicht verfügbaren Bausteinen wie Arylhydrazinen, Ketonen und Alkylhalogeniden, um stark substituierte Indolprodukte zu erzeugen . Die Fischer-Indolsynthese beinhaltet die Reaktion von Phenylhydrazin mit einem Keton unter sauren Bedingungen, gefolgt von einer N-Alkylierung mit einem Alkylhalogenid .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Indol-Derivate umfassen oft die großtechnische Fischer-Indolsynthese aufgrund ihrer Robustheit und hohen Ausbeute. Die Verwendung von Mikrowellenbestrahlung kann die Reaktionsgeschwindigkeit weiter erhöhen, wodurch sie für industrielle Anwendungen geeignet wird .
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Indole können zu Oxindolen oxidiert werden.
Reduktion: Die Reduktion von Indolen kann zur Bildung von Indolinen führen.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund der elektronenreichen Natur des Indolrings häufig.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Halogene, Sulfonylchloride und Acylchloride werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Oxindole
Reduktion: Indoline
Substitution: Verschiedene substituierte Indole, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamid hat vielfältige wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Heterocyclen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Indol-Derivate sind dafür bekannt, mit hoher Affinität an mehrere Rezeptoren zu binden und deren Aktivität zu hemmen. Diese Bindung kann zu verschiedenen biologischen Effekten führen, wie z. B. entzündungshemmenden und Antikrebsaktivitäten .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form oxindoles.
Reduction: Reduction of indoles can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocycles.
Wirkmechanismus
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamid ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das ihm besondere biologische und chemische Eigenschaften verleiht. Das Vorhandensein der Benzamidgruppe verstärkt sein Potenzial für therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C18H18N2O |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18N2O/c1-13-7-8-17-16(11-13)15(12-20-17)9-10-19-18(21)14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H,19,21) |
InChI-Schlüssel |
UKNWRCOORYMONB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)
![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)
![Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621917.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)
![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621939.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621944.png)

![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11621958.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)
